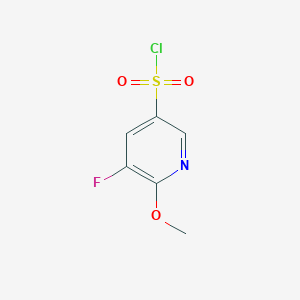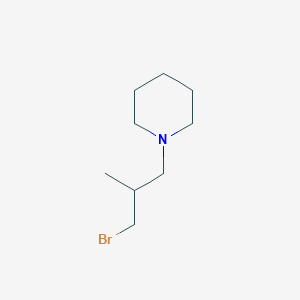
1-(3-Bromo-2-methylpropyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromo-2-methylpropyl)piperidine is a chemical compound that belongs to the class of piperidines, which are six-membered heterocyclic compounds containing one nitrogen atom. Piperidines are known for their significant role in medicinal chemistry due to their presence in various pharmaceuticals and natural products . This compound, specifically, is characterized by the presence of a bromine atom and a methyl group attached to the propyl chain, which is connected to the piperidine ring.
Métodos De Preparación
The synthesis of 1-(3-Bromo-2-methylpropyl)piperidine can be achieved through several methods. One common synthetic route involves the reaction of piperidine with 3-bromo-2-methylpropyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction . Industrial production methods may involve continuous flow reactions to enhance efficiency and yield .
Análisis De Reacciones Químicas
1-(3-Bromo-2-methylpropyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-Bromo-2-methylpropyl)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromo-2-methylpropyl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the piperidine ring play crucial roles in its binding affinity and specificity. The compound can modulate various signaling pathways, including those involved in cell proliferation and apoptosis .
Comparación Con Compuestos Similares
1-(3-Bromo-2-methylpropyl)piperidine can be compared with other piperidine derivatives such as:
1-(3-Chloro-2-methylpropyl)piperidine: Similar structure but with a chlorine atom instead of bromine.
1-(3-Fluoro-2-methylpropyl)piperidine: Contains a fluorine atom, which may alter its reactivity and biological activity.
1-(3-Iodo-2-methylpropyl)piperidine: The presence of an iodine atom can significantly affect its chemical properties.
Propiedades
Fórmula molecular |
C9H18BrN |
|---|---|
Peso molecular |
220.15 g/mol |
Nombre IUPAC |
1-(3-bromo-2-methylpropyl)piperidine |
InChI |
InChI=1S/C9H18BrN/c1-9(7-10)8-11-5-3-2-4-6-11/h9H,2-8H2,1H3 |
Clave InChI |
MEKQJGGKSZDYQX-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1CCCCC1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


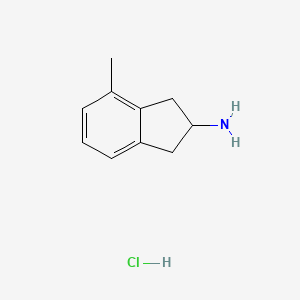
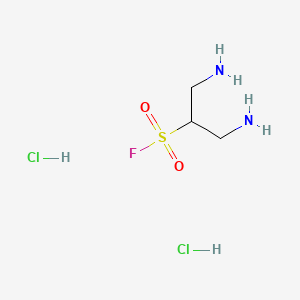

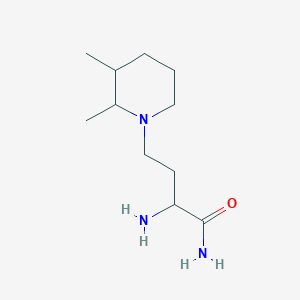
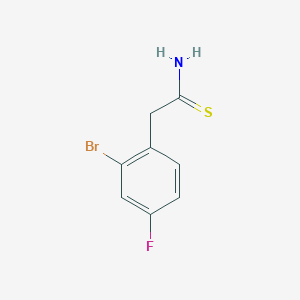
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(fluoromethyl)piperidine-4-carboxylic acid](/img/structure/B13563085.png)
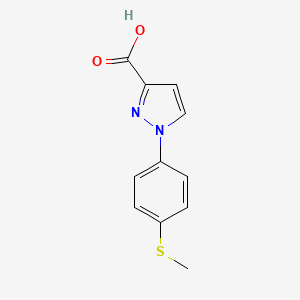
![1-Methyl-2-oxabicyclo[2.2.1]heptan-4-amine](/img/structure/B13563092.png)
![3-((5-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13563094.png)
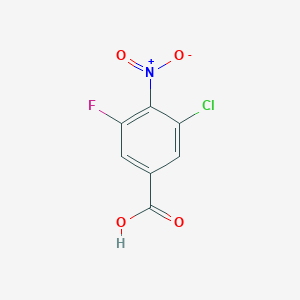
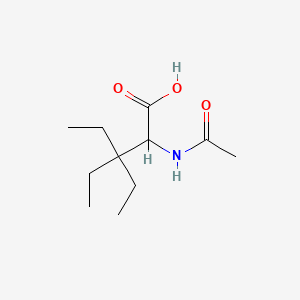

![7-bromo-1-methyl-1H,2H,4H-pyrido[3,2-d][1,3]oxazine-2,4-dione](/img/structure/B13563122.png)
